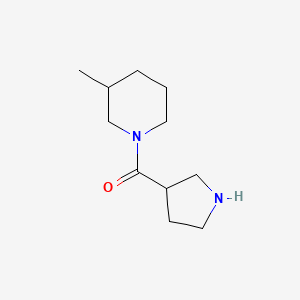

![molecular formula C12H16N2O2 B1468795 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol CAS No. 1341330-99-1](/img/structure/B1468795.png)

1-[4-(Dimethylamino)benzoyl]azetidin-3-ol

Overview

Description

1-[4-(Dimethylamino)benzoyl]azetidin-3-ol is a chemical compound with the molecular formula C12H16N2O2. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .

Synthesis Analysis

The synthesis of azetidine derivatives, which includes 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol, is a topic of ongoing research. A patent titled “Synthesis of azetidine derivatives” provides a process for synthesizing such compounds . The compounds are useful as building blocks for combinatorial libraries, which are collections of systematically varied compounds called ‘libraries’ that are used in drug discovery .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol are not fully detailed in the search results. It is known that the compound is a solid , and its molecular weight is 220.27 g/mol.Scientific Research Applications

Combinatorial Chemistry

“1-[4-(Dimethylamino)benzoyl]azetidin-3-ol” serves as a valuable building block in combinatorial chemistry. This field involves the rapid synthesis of a large number of chemical compounds by combining sets of building blocks in all possible ways. These compounds are then tested to find potential new drugs . The structural diversity offered by azetidine derivatives makes them particularly useful for creating large, diverse libraries of molecules, which is a critical aspect of drug discovery efforts in pharmaceutical research.

Synthesis of Azetidine Derivatives

Azetidine derivatives are of significant interest due to their biological properties. The compound can be utilized in novel processes for preparing 3-amino-azetidine derivatives, which are key intermediates in the synthesis of compounds with well-documented biological activities . These activities include potential antibacterial, antifungal, and anticancer properties, making the synthesis process highly valuable for medicinal chemistry.

Organometallic Catalysis

In organometallic chemistry, “1-[4-(Dimethylamino)benzoyl]azetidin-3-ol” can be used to synthesize N-heterocyclic carbene (NHC) ligands. These ligands are then employed in the creation of ruthenium olefin metathesis catalysts . Olefin metathesis is a reaction that forms and rearranges carbon-carbon double bonds, a fundamental step in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Optical and Thermal Studies

The compound has applications in the synthesis of organic complexes for optical and thermal studies. These studies are crucial for understanding the physicochemical behavior of materials, which can lead to the development of new materials with specific properties for high-technology industries . For instance, the thermal behavior analysis is essential for materials used in electronics and photonics.

Nonlinear Optical (NLO) Properties

“1-[4-(Dimethylamino)benzoyl]azetidin-3-ol” is involved in the synthesis of compounds that exhibit nonlinear optical properties. These properties are important for applications in photonics, such as in the development of optical switches and modulators, which are key components in telecommunications and information processing .

Chemical Reactivity Studies

The compound is used in chemical reactivity studies to understand the behavior of N,N-dimethylenamino functional groups. These studies contribute to the broader field of synthetic chemistry, where understanding the reactivity of different functional groups is crucial for designing new synthetic routes and compounds .

Future Directions

properties

IUPAC Name |

[4-(dimethylamino)phenyl]-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13(2)10-5-3-9(4-6-10)12(16)14-7-11(15)8-14/h3-6,11,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZLLBKYUKDUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Dimethylamino)benzoyl]azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)

![1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468716.png)

![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468729.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468730.png)

![1-[(2-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468735.png)